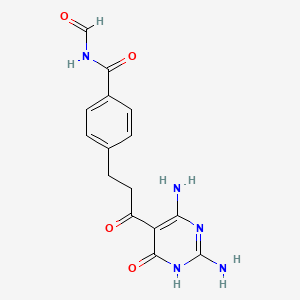
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-diamino-6-oxo-1,6-dihydropyrimidine with a suitable aldehyde to form an intermediate, which is then further reacted with a benzamide derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon (for hydrogenation reactions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide involves its interaction with specific molecular targets. In the context of its antiparasitic activity, the compound inhibits the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of Trypanosomatidae. By binding to the active site of the enzyme, the compound disrupts the folate metabolism pathway, leading to the inhibition of parasite growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzoic Acid: This compound shares a similar pyrimidine structure but differs in the substituents on the benzamide moiety.
N-(4-{[3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)propylcarbamoylmethylsulfanyl]acetyl)amino}phenyl)carbonyl]-L-glutamic acid: Another related compound with additional functional groups that enhance its biological activity.
Uniqueness
The uniqueness of 4-(3-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3-oxopropyl)-N-formylbenzamide lies in its specific structural features that confer distinct biological activities.
Properties
Molecular Formula |
C15H15N5O4 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]-N-formylbenzamide |
InChI |
InChI=1S/C15H15N5O4/c16-12-11(14(24)20-15(17)19-12)10(22)6-3-8-1-4-9(5-2-8)13(23)18-7-21/h1-2,4-5,7H,3,6H2,(H,18,21,23)(H5,16,17,19,20,24) |
InChI Key |
HWTHIVGJPGIWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


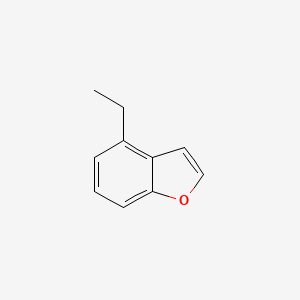
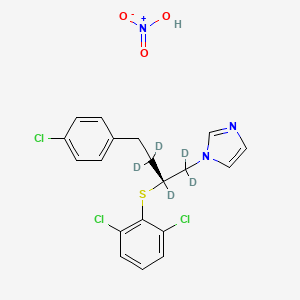

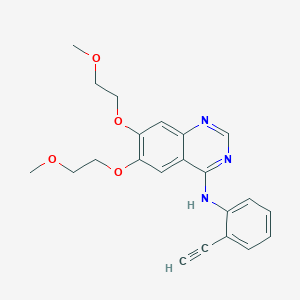

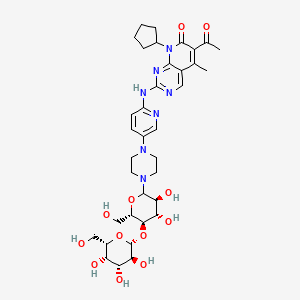
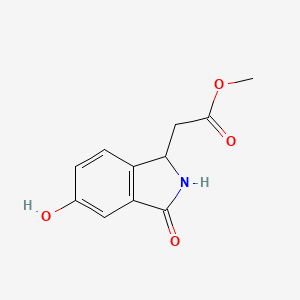

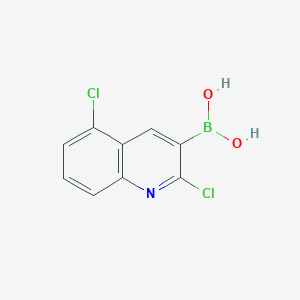
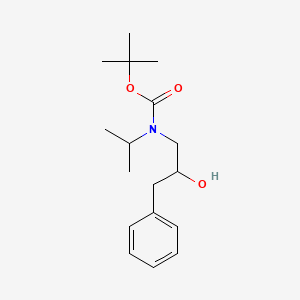
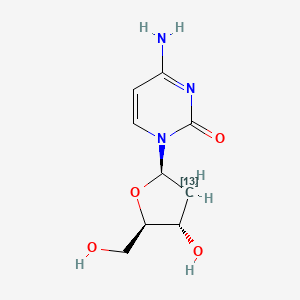

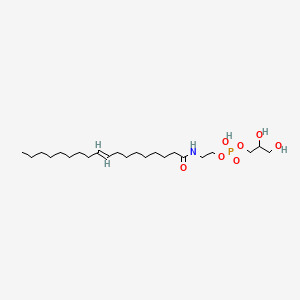
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
